molecular formula C12H19NO5 B2917114 Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid CAS No. 1445951-57-4

Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid

Cat. No.: B2917114
CAS No.: 1445951-57-4
M. Wt: 257.286
InChI Key: NNZSBVSOHULTJQ-DJLDLDEBSA-N
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Description

Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid is a compound of notable interest in the fields of synthetic organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with the preparation of hexahydro-2H-furo[3,2-b]pyrrole.

  • Key Reaction Steps

    • Formation of the fused-ring system.

    • Introduction of the tert-butoxycarbonyl group through a nucleophilic substitution or addition reaction.

    • Protection of the carboxylic acid functional group to avoid side reactions.

  • Reaction Conditions

    • Use of suitable solvents like dichloromethane or acetonitrile.

    • Catalysts such as acids or bases depending on the specific step.

    • Temperature control to maintain reaction efficiency and product yield.

Industrial Production Methods

While this compound may not yet be produced on an industrial scale, similar compounds are often synthesized using flow chemistry techniques, automated synthesis platforms, and high-throughput screening for optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under specific conditions to introduce additional functional groups.

  • Reduction: : Certain parts of the molecule can be reduced to alter the oxidation state of specific atoms.

  • Substitution: : Various substitution reactions can occur, particularly at the tert-butoxycarbonyl group or the carboxylic acid group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other oxidizing agents.

  • Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Depending on the specific reactions, products can include altered fused-ring systems, new carboxylic derivatives, or amide bonds if reacting with nucleophiles.

Scientific Research Applications

Chemistry

Used in studying reaction mechanisms and developing new synthetic routes.

Biology

Potential as a building block for biologically active molecules or as a probe in biochemical assays.

Medicine

Explored for its potential in drug discovery, particularly in creating novel pharmacophores.

Industry

Potential use in creating advanced materials with specific chemical properties due to its unique structure.

Mechanism of Action

While the detailed mechanism of action may depend on the specific application, the compound likely interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some reactions. Its effects are mediated through its fused-ring structure and functional groups, enabling it to interact with various biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-pyran-6-carboxylic acid

  • Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-thiopyran-6-carboxylic acid

Uniqueness

  • Its unique fused-ring system distinguishes it from many other compounds, making it particularly useful in exploring new synthetic methodologies and applications in diverse fields.

  • The presence of the tert-butoxycarbonyl group adds to its versatility in chemical reactions compared to compounds lacking this functional group.

Properties

IUPAC Name

(3aR,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZSBVSOHULTJQ-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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